methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

Stereochemistry Chiral purity Peptide synthesis

This (R)-configured D-cyclohexylglycine methyl ester HCl is essential for applications requiring defined stereochemistry. Substitution with the L-enantiomer, racemate, or other esters compromises chiral recognition, peptide diastereoselectivity, and target binding. The methyl ester offers distinct reactivity and lipophilicity (XLogP3-AA=1.6) versus free acid or bulkier esters. Ideal for SPPS, DPP-IV/MMP inhibitor SAR, and asymmetric synthesis. Procure with confidence.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 14328-64-4
Cat. No. B598638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-amino-2-cyclohexylacetate hydrochloride
CAS14328-64-4
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
InChIInChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
InChIKeyORJOGDRCFDWIIJ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride (CAS 14328-64-4): A D-Configured Cyclohexylglycine Building Block for Asymmetric Synthesis and Drug Discovery


Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (CAS 14328-64-4), also known as D-cyclohexylglycine methyl ester hydrochloride or H-D-Chg-OMe·HCl, is a non-proteinogenic amino acid derivative belonging to the cyclohexylglycine class. The compound is characterized by a D-configured (R) chiral center, a cyclohexyl group, and a methyl ester moiety, with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol [1]. As a hydrochloride salt, it is typically supplied as a white to off-white crystalline powder with a melting point of 190-191 °C and a purity specification of ≥98% (HPLC) . The compound serves as a chiral building block in peptide synthesis, medicinal chemistry, and the preparation of biologically active molecules, where its stereochemistry and steric bulk introduce conformational constraints that can modulate target binding and metabolic stability .

Why Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride Cannot Be Substituted with Generic Cyclohexylglycine Analogs


Substitution of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride with its L-enantiomer (CAS 14328-63-3), racemate, or other ester derivatives (e.g., ethyl or tert-butyl) is not scientifically defensible for most research and industrial applications. The compound's (R) stereochemistry dictates its three-dimensional orientation in chiral environments, which directly impacts its ability to serve as a chiral auxiliary in asymmetric synthesis, its incorporation into diastereomeric peptides, and its recognition by stereospecific biological targets [1]. Furthermore, the methyl ester group confers a specific reactivity profile and lipophilicity (calculated XLogP3-AA = 1.6) that differs markedly from the free acid or bulkier esters, influencing both synthetic handling and downstream pharmacokinetic properties when incorporated into larger molecules [2]. The following sections provide quantitative evidence that the stereochemical identity and physicochemical properties of this specific compound are non-interchangeable with its closest analogs, making precise procurement essential for reproducible scientific outcomes.

Quantitative Differentiation of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride: Evidence-Based Selection Criteria


Stereochemical Identity: D-(R) vs. L-(S) Enantiomer Differentiation by Optical Rotation

The target compound is the D-enantiomer (R-configuration), whereas its most common analog, L-cyclohexylglycine methyl ester hydrochloride (CAS 14328-63-3), is the S-configuration. This stereochemical difference is quantitatively verified by optical rotation measurements. The D-enantiomer exhibits a negative specific rotation, while the L-enantiomer exhibits a positive specific rotation .

Stereochemistry Chiral purity Peptide synthesis Asymmetric catalysis

Melting Point Differentiation: D-Enantiomer Hydrochloride vs. L-Enantiomer Hydrochloride

The melting point of the target D-enantiomer hydrochloride salt is reported as 190-191 °C , which is slightly higher than the reported melting point range for the L-enantiomer hydrochloride salt, which is typically 185-191 °C or 188-189 °C [1]. This difference, while small, can serve as a distinguishing physical characteristic for identity confirmation.

Solid-state characterization Crystallinity Purity assessment Physical property

Computed Lipophilicity (XLogP3-AA): Free Base vs. Hydrochloride Salt and Ester Derivatives

The free base form of the target compound (methyl (2R)-2-amino-2-cyclohexylacetate) has a computed XLogP3-AA value of 1.6 [1], which is a quantitative measure of its lipophilicity. This value is significantly higher than that of the free acid, D-cyclohexylglycine (computed XLogP = 1.0) [2], and lower than that of more lipophilic ester derivatives like the tert-butyl ester. The hydrochloride salt form further modifies aqueous solubility without altering the inherent lipophilicity of the free base scaffold.

Lipophilicity Membrane permeability ADME Computational chemistry

Steric Bulk and Conformational Constraint: Cyclohexyl vs. Phenyl and Other Alkyl Side Chains

The cyclohexyl group of the target compound provides a specific steric and conformational profile that differs from other non-proteinogenic amino acid building blocks. When incorporated into peptides, cyclohexylglycine residues introduce conformational constraints that can enhance resistance to proteolytic degradation and modulate receptor binding. While direct quantitative comparison data for the methyl ester hydrochloride is limited, the free acid D-cyclohexylglycine has been shown to confer protease resistance in peptide inhibitors [1], and cyclohexylglycine scaffolds have demonstrated selectivity in MMP inhibition (e.g., compound 18 with low nanomolar potency for MMP-2 and MMP-13 while sparing MMP-1 and MMP-7) [2].

Peptidomimetics Conformational constraint Protease resistance Structure-activity relationship

Industrial Application Specificity: D- vs. L-Enantiomer in Pharmaceutical Intermediate Synthesis

The L-enantiomer, L-cyclohexylglycine methyl ester hydrochloride (CAS 14328-63-3), is a documented intermediate in the synthesis of telaprevir, an HCV NS3/4A protease inhibitor [1]. This specific industrial application is tied to the (S) stereochemistry required for the drug's pharmacophore. The D-enantiomer (target compound) is not suitable for this particular synthetic route due to stereochemical mismatch, but it finds analogous utility in synthetic pathways where (R)-configuration is required, such as in the preparation of certain DPP-IV inhibitors [2] and other bioactive molecules where D-amino acid incorporation is beneficial for metabolic stability.

Telaprevir HCV protease inhibitor Pharmaceutical synthesis Chiral intermediate

Enantiomeric Impact on Biological Activity: D-Cyclohexylglycine as the Biologically Active Form

In the context of cyclohexylglycine derivatives, the D-enantiomer (R-configuration) is frequently identified as the biologically active form in certain pharmacological applications. For example, D-alpha-cyclohexylglycine has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties [1]. Furthermore, studies on oxytocin analogs have demonstrated that replacement of isoleucine with D-cyclohexylglycine yields peptides with distinct biological activity profiles compared to their L-cyclohexylglycine counterparts [2]. This stereochemical dependence on biological activity directly extends to the methyl ester hydrochloride building block when it is incorporated into larger bioactive molecules.

Enantioselectivity Biological activity Chiral recognition Pharmacology

Optimal Application Scenarios for Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride in Research and Industrial Settings


Synthesis of D-Configured Peptidomimetics and Protease-Resistant Peptides

The target compound is ideally suited for solid-phase peptide synthesis (SPPS) where the incorporation of a D-amino acid with significant steric bulk is desired. The (R) stereochemistry and cyclohexyl side chain introduce conformational constraints that enhance resistance to proteolytic degradation, extending the half-life of peptide-based therapeutics . This application is directly supported by evidence that D-cyclohexylglycine-containing peptides exhibit improved enzymatic stability compared to their L-amino acid or unconstrained counterparts [1].

Chiral Building Block for Asymmetric Synthesis and Chiral Auxiliary Applications

The well-defined (R) stereochemistry and negative specific rotation make this compound a reliable chiral building block for asymmetric synthesis. It can serve as a chiral auxiliary or a starting material for the preparation of enantiomerically pure compounds where (R)-configuration is a prerequisite for biological activity. The methyl ester functionality provides a convenient handle for further derivatization, such as amide bond formation or ester hydrolysis to the free acid, enabling diverse synthetic pathways .

Development of DPP-IV Inhibitor Scaffolds and Related Enzyme Inhibitors

Cyclohexylglycine scaffolds, including those derived from the target compound, have been extensively explored as core motifs for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of antidiabetic agents [2]. The D-configuration and cyclohexyl ring contribute to potent enzyme inhibition (e.g., IC50 values in the low nanomolar range for optimized analogs) and favorable pharmacokinetic profiles [2]. Researchers developing novel DPP-IV inhibitors or related serine protease inhibitors should consider this building block for structure-activity relationship (SAR) exploration.

Preparation of Matrix Metalloproteinase (MMP) Inhibitor Candidates

Carboxylic acid-based MMP inhibitors derived from cyclohexylglycine scaffolds have demonstrated selective inhibition of MMP-2 and MMP-13 while sparing MMP-1 and MMP-7, a desirable selectivity profile for minimizing musculoskeletal side effects [3]. The target compound, as a protected D-cyclohexylglycine derivative, serves as a key intermediate for constructing these selective MMP inhibitor scaffolds, where the stereochemistry and steric properties of the cyclohexyl group are critical for achieving the observed selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.